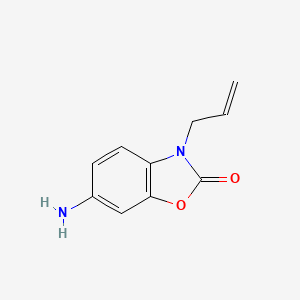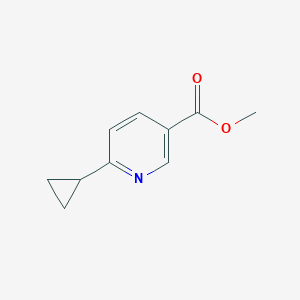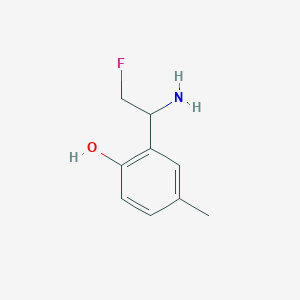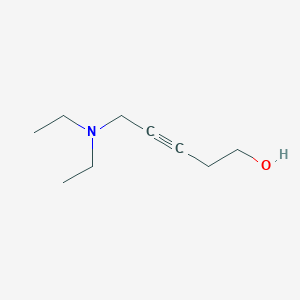
5-(Diethylamino)pent-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)pent-3-yn-1-ol is an organic compound with the molecular formula C9H17NO It is a derivative of pentynol, featuring a diethylamino group attached to the pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)pent-3-yn-1-ol typically involves the reaction of pent-3-yn-1-ol with diethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of diethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)pent-3-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .
Scientific Research Applications
5-(Diethylamino)pent-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)pent-3-yn-1-ol involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The triple bond in the pentynol backbone can undergo various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
5-(Diethylamino)pent-3-yn-2-ol: A similar compound with a hydroxyl group at a different position.
Pent-3-yn-1-ol: Lacks the diethylamino group, resulting in different chemical properties.
Diethylaminopropanol: A shorter chain analog with similar functional groups.
Uniqueness
5-(Diethylamino)pent-3-yn-1-ol is unique due to the presence of both a diethylamino group and a triple bond in its structure.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-(diethylamino)pent-3-yn-1-ol |
InChI |
InChI=1S/C9H17NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-4,7-9H2,1-2H3 |
InChI Key |
JFVOKSOPQBAUHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13065170.png)
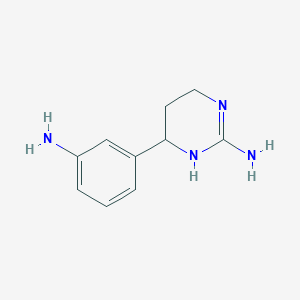
![4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)
![4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13065189.png)
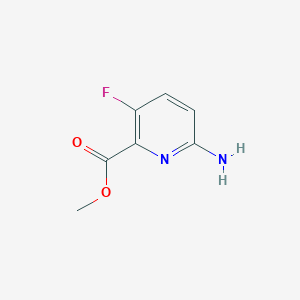
![tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate](/img/structure/B13065220.png)

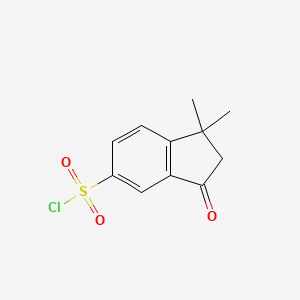

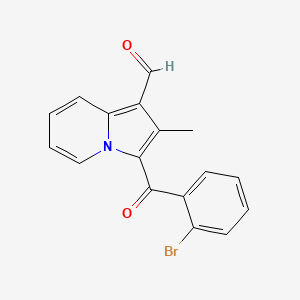
![[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
